(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide
Description
The compound “(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide” is a synthetic acrylamide derivative featuring a stereospecific (E)-configured double bond. Its structure includes:
- A 2-chlorophenyl group attached to the α-carbon of the acrylamide backbone.
- A hydroxyethylamine substituent on the acrylamide’s nitrogen atom.
- A heterocyclic moiety comprising a furan ring linked to a thiophene group at the 5-position of the furan.
The hydroxyethyl group could improve solubility compared to non-polar analogs.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c20-15-4-2-1-3-13(15)5-8-19(23)21-11-16(22)18-7-6-17(24-18)14-9-10-25-12-14/h1-10,12,16,22H,11H2,(H,21,23)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJPRGLOIMTIBS-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide, a derivative of chalcone, has garnered interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves a condensation reaction between 1-(2,5-dichlorothiophen-3-yl)ethanone and 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide in methanol. The resulting product is purified through recrystallization. The molecular structure features an E configuration around the double bond and includes functional groups conducive to various biological interactions .
Table 1: Structural Characteristics of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClN₂O₂S |
| Melting Point | 352–363 K |
| Configuration | E |
| Key Functional Groups | Hydroxy, Acrylamide |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related derivatives have been reported as low as 0.22 to 0.25 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These derivatives also showed strong antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | MBC (µg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| Compound 7b | 0.22 | 0.25 | 75 |
| Ciprofloxacin | 0.5 | 1.0 | 60 |
Anticancer Activity
The anticancer potential of chalcone derivatives has been extensively studied, with findings indicating that they can induce apoptosis in various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 193.93 µg/mL to over 300 µg/mL against human cancer cell lines such as H460 and A549. These compounds often act by inhibiting key proteins involved in cell proliferation and survival .
Table 3: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| H460 | 250 | Apoptosis induction |
| A549 | 300 | Inhibition of anti-apoptotic proteins |
| HCT116 | 200 | Selective cytotoxicity |
Anti-inflammatory Properties
Chalcone derivatives are also noted for their anti-inflammatory effects, which are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. The presence of the thiophene ring enhances these properties by facilitating interactions with inflammatory pathways .
Case Studies
- Study on Antimicrobial Activity : A recent investigation into the antimicrobial efficacy of thiophene-bearing chalcones revealed that specific modifications to the structure significantly enhanced their activity against resistant strains of bacteria. The study highlighted the role of the thiophene moiety in improving bioactivity .
- Anticancer Mechanisms : Research focusing on the anticancer mechanisms of chalcones demonstrated that they could effectively target multiple pathways involved in cancer progression, including the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), which are critical for DNA replication and repair .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Its structure allows it to interact with various biological targets, which can inhibit tumor growth or induce apoptosis in cancer cells. The incorporation of the thiophene and furan rings enhances its biological activity due to their electron-rich nature, which can facilitate interactions with cellular receptors or enzymes.
Case Study: Anti-Cancer Activity
A study explored the synthesis of various acrylamide derivatives, including the target compound, which were evaluated for cytotoxicity against different cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant anti-proliferative effects, suggesting that (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide may also possess similar properties .
Neuropharmacology
Research indicates that compounds containing furan and thiophene derivatives can act as modulators of neurotransmitter systems. Specifically, this compound may interact with nicotinic acetylcholine receptors (nAChRs), which are critical in cognitive functions and neuroprotection.
Case Study: Interaction with Nicotinic Receptors
In a review discussing therapeutic strategies targeting α7 nicotinic acetylcholine receptors, it was noted that compounds resembling this compound could serve as selective agonists or antagonists. Such interactions could lead to advancements in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease by enhancing cholinergic signaling .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound can be achieved through multi-step reactions involving the Ugi reaction and other coupling strategies. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.
Table: Summary of Synthesis Methods
Chemical Reactions Analysis
Acrylamide Backbone Reactivity
The acrylamide moiety participates in hydrolysis , nucleophilic additions , and cross-coupling reactions :
Hydrolysis
Under acidic or basic conditions, the acrylamide group undergoes hydrolysis to form carboxylic acid derivatives. For example:
This reaction is critical for understanding the compound’s stability in biological systems.
Michael Addition
The α,β-unsaturated carbonyl system in acrylamides acts as a Michael acceptor. Nucleophiles such as thiols or amines attack the β-position:
Studies on similar acrylamides show regioselectivity influenced by steric and electronic factors .
Chlorophenyl Group Reactivity
The 2-chlorophenyl substituent enables electrophilic aromatic substitution (EAS) and cross-coupling reactions :
Suzuki-Miyaura Coupling
The chloride can be replaced via palladium-catalyzed coupling with boronic acids:
Yields for analogous reactions range from 65–85% under optimized conditions .
Nitration/Sulfonation
Electrophilic nitration occurs at the para position relative to the chlorine, as demonstrated in related chlorophenyl-acrylamides.
Hydroxyethyl Chain Reactions
The secondary alcohol in the hydroxyethyl side chain undergoes oxidation and esterification :
Oxidation to Ketone
Using Jones reagent (CrO₃/H₂SO₄), the alcohol is oxidized to a ketone:
This modification alters the compound’s polarity and bioavailability.
Esterification
Reaction with acyl chlorides forms esters under mild conditions (e.g., pyridine catalysis):
Yields exceed 90% for sterically unhindered substrates .
Thiophene-Furan Heterocycle Reactivity
The fused thiophene-furan system participates in electrophilic substitution and cycloadditions :
Electrophilic Substitution
Thiophene undergoes bromination at the 5-position (relative to sulfur), while furan reacts preferentially at the 2-position :
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 5-Bromo-thiophene-furan derivative | 78 | |
| Nitration | HNO₃, H₂SO₄, 50°C | 2-Nitro-furan-thiophene adduct | 65 |
Diels-Alder Cycloaddition
The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):
Reaction rates depend on solvent polarity and temperature .
Mechanistic Insights from Controlled Experiments
Key findings from analogous systems ( ):
-
Radical pathways are excluded in acrylamide formation (TEMPO inhibition tests).
-
Tandem processes (Knoevenagel-Michael-Paal-Knorr) dominate in one-pot syntheses.
-
Hydrogen bonding stabilizes intermediates (e.g., intramolecular O–H···O interactions).
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional features of the target compound with three structurally related acrylamide derivatives from the literature:
Key Observations:
Substituent Effects on Solubility :
- The target compound’s hydroxyethyl group distinguishes it from analogs in –5, likely improving aqueous solubility compared to the trifluoromethyl () or nitro groups (), which are more lipophilic.
- The thiophene-furan system in the target compound may offer enhanced π-π stacking interactions compared to simpler furan derivatives .
Bioactivity Implications: Compounds with chlorophenyl groups (–4) often exhibit improved binding to aromatic-rich enzyme pockets, as seen in kinase inhibitors. The dual chlorophenyl groups in could increase potency but at the cost of solubility .
Synthetic Challenges :
- The thiophene-furan moiety in the target compound requires multi-step synthesis, whereas analogs with simpler furans (e.g., –5) are more straightforward to prepare .
Research Findings and Structural Validation
While crystallographic data for the target compound are unavailable, analogs such as those in –5 have been characterized using tools like SHELXL () for small-molecule refinement. For example:
Q & A
Q. Q1. What are the key steps and challenges in synthesizing (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acrylamide?
A1. Synthesis typically involves:
- Step 1: Formation of the acrylamide backbone via acylation of a hydroxyethylamine intermediate with 3-(2-chlorophenyl)acryloyl chloride under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) .
- Step 2: Coupling of the thiophen-3-yl-furan-2-yl moiety through nucleophilic substitution or Michael addition, requiring precise pH control (~7–8) to avoid side reactions .
- Challenges: Ensuring stereochemical purity (E-configuration) and minimizing hydrolysis of the acrylamide group. Reaction progress is monitored via TLC and HPLC, with final purification by column chromatography .
Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?
A2.
- NMR Spectroscopy: H and C NMR are used to verify the acrylamide backbone (amide proton at δ ~6.5–7.0 ppm) and aromatic substituents (thiophene/furan protons at δ ~6.0–7.5 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals from the hydroxyethyl and heterocyclic groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 376.9) and fragments corresponding to the chlorophenyl and thiophene-furan moieties .
- IR Spectroscopy: Identifies key functional groups (amide C=O stretch at ~1650–1680 cm, hydroxyl O-H stretch at ~3200–3500 cm) .
Advanced Research Questions
Q. Q3. How can computational methods aid in analyzing the compound’s electronic properties and reactivity?
A3.
- Density Functional Theory (DFT): Predicts frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the acrylamide’s α,β-unsaturated carbonyl is identified as an electrophilic hotspot for Michael additions .
- Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., cysteine residues in proteins) to explain its mechanism of action. MD studies suggest the thiophene-furan system enhances π-π stacking with aromatic amino acids .
- Solvent Effects: COSMO-RS calculations optimize solvent selection (e.g., DMF or THF) for synthesis based on solubility parameters .
Q. Q4. How can conflicting data on biological activity be resolved?
A4. Contradictions in bioactivity data (e.g., IC variability in kinase inhibition assays) may arise from:
- Experimental Design: Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., pH, temperature). Standardization using a reference compound (e.g., staurosporine) improves reproducibility .
- Metabolic Stability: Rapid degradation in certain media (e.g., liver microsomes) can reduce observed activity. LC-MS/MS quantification of intact compound over time clarifies stability .
- Target Selectivity: Off-target effects are identified via proteome-wide profiling (e.g., kinome screening) or CRISPR-Cas9 knockout models .
Q. Q5. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
A5.
- Lipophilicity Adjustment: Introducing polar groups (e.g., sulfonamides) reduces logP, improving aqueous solubility. Computational tools like XLogP3 predict modifications .
- Prodrug Design: Masking the hydroxyl group with acetyl or phosphate esters enhances bioavailability. Enzymatic cleavage in vivo regenerates the active form .
- Metabolic Blocking: Fluorination of the thiophene ring slows CYP450-mediated oxidation, extending half-life .
Methodological Considerations
Q. Q6. How are crystallographic data used to validate the compound’s 3D structure?
A6.
- X-ray Crystallography: Single-crystal diffraction resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles (e.g., E-configuration of acrylamide at ~180°). SHELX software refines the structure .
- Comparison with DFT: Overlay of experimental and computed structures identifies discrepancies (e.g., torsional strain in the hydroxyethyl chain) .
Q. Q7. What in vitro assays are most suitable for evaluating its biological activity?
A7.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
